molecular formula C14H13N3O3 B15026378 N'-{[(3-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(3-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B15026378
M. Wt: 271.27 g/mol
InChI Key: NKBBCXLUKDLGEW-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring and a methoxybenzoate group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE typically involves the condensation of 3-aminopyridine with 3-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or in an alcoholic medium . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxybenzoate group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-methoxybenzoate

InChI

InChI=1S/C14H13N3O3/c1-19-12-6-2-4-10(8-12)14(18)20-17-13(15)11-5-3-7-16-9-11/h2-9H,1H3,(H2,15,17)

InChI Key

NKBBCXLUKDLGEW-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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